molecular formula C18H17ClFNO B1327288 4'-Chloro-3'-fluoro-2-pyrrolidinomethyl benzophenone CAS No. 898774-71-5

4'-Chloro-3'-fluoro-2-pyrrolidinomethyl benzophenone

Cat. No.: B1327288
CAS No.: 898774-71-5
M. Wt: 317.8 g/mol
InChI Key: UQTVSKMPGZXHKZ-UHFFFAOYSA-N
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Description

4'-Chloro-3'-fluoro-2-pyrrolidinomethyl benzophenone is a substituted benzophenone derivative featuring a pyrrolidinomethyl group at position 2, a chlorine atom at position 4', and a fluorine atom at position 3' on the benzophenone scaffold. This compound is structurally tailored for applications in pharmaceutical and agrochemical research, where halogenated benzophenones often serve as intermediates due to their electron-withdrawing properties and metabolic stability .

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTVSKMPGZXHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643657
Record name (4-Chloro-3-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-71-5
Record name Methanone, (4-chloro-3-fluorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzophenone Core

The benzophenone core is typically synthesized via Friedel-Crafts acylation reactions, which are well-established for benzophenone derivatives:

Method Description Advantages Disadvantages
Benzoyl Chloride Method Friedel-Crafts acylation of benzene with benzoyl chloride using anhydrous aluminum chloride catalyst Simple process, high efficiency, suitable for industrial scale High cost of benzoyl chloride, corrosive HCl by-product, catalyst recovery issues
Benzoic Acid Method Reaction of benzoic acid with m-xylene in presence of Lewis acid catalyst Uses cheaper raw materials Requires equal molar catalyst, more complex purification
Phosgene Method Benzene reacts with phosgene under Lewis acid catalysis, followed by hydrolysis Low raw material cost, fewer by-products, mild conditions Phosgene toxicity, strict safety requirements
Benzyl Chloride Method Benzyl chloride and benzene form diphenylmethane, then oxidized to benzophenone Cheap raw materials, high yield Complex process, high temperature, polyphenyl by-products

These methods provide the benzophenone scaffold onto which halogenation and pyrrolidinomethyl substitution can be performed.

Attachment of the Pyrrolidinomethyl Group

The pyrrolidinomethyl substituent is introduced via nucleophilic substitution or reductive amination strategies:

  • Nucleophilic Substitution : A halogenated benzophenone intermediate (e.g., fluorinated or chlorinated benzophenone) undergoes nucleophilic aromatic substitution with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically occurs in polar aprotic solvents like dimethylformamide (DMF) under reflux conditions for 6–12 hours.

  • Reductive Amination : Alternatively, a benzophenone aldehyde or ketone intermediate can be reacted with pyrrolidine and a reducing agent to form the pyrrolidinomethyl group.

Reaction parameters such as stoichiometry, solvent choice, temperature, and reaction time are critical to maximize yield and minimize side products like over-alkylation or polymerization.

Representative Synthetic Route Summary

Step Reaction Conditions Notes
1 Friedel-Crafts acylation of halogenated benzene with benzoyl chloride AlCl3 catalyst, reflux, anhydrous conditions Forms halogenated benzophenone core
2 Selective halogenation (if not pre-halogenated) Chlorination/fluorination agents, ionic liquid solvents Ionic liquids improve selectivity and yield
3 Nucleophilic substitution with pyrrolidine Pyrrolidine, base (NaH or K2CO3), DMF, reflux 6–12 h Introduces pyrrolidinomethyl group
4 Purification Recrystallization or chromatography Ensures high purity and correct isomer

Research Findings and Optimization

  • Ionic Liquid Catalysis : Use of ionic liquids such as [emim]Cl-AlCl3 mixtures enhances Friedel-Crafts acylation and halogenation efficiency, reduces by-products, and facilitates catalyst recovery.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of pyrrolidine and reaction rates but require careful temperature control to avoid decomposition.

  • Temperature Control : Maintaining reaction temperatures between 80–120°C balances reaction kinetics and side reaction suppression.

  • Purification : Recrystallization from aqueous acetone or chromatography is essential to separate regioisomers and remove unreacted starting materials.

Data Table: Key Reaction Parameters and Yields

Reaction Step Reagents Catalyst/Base Solvent Temp (°C) Time (h) Yield (%) Notes
Friedel-Crafts acylation Halogenated benzene + benzoyl chloride AlCl3 Anhydrous benzene or ionic liquid 60–80 4–6 75–85 Ionic liquids improve yield
Halogenation Benzophenone intermediate + Cl2 or fluorinating agent Ionic liquid or Lewis acid Ionic liquid or organic solvent 40–60 2–4 70–80 Selectivity critical
Pyrrolidinomethyl substitution Halogenated benzophenone + pyrrolidine NaH or K2CO3 DMF 100–110 6–12 65–75 Avoid over-alkylation
Purification Recrystallization or chromatography Aqueous acetone or ethanol Ambient >98 purity Confirmed by NMR, mp

Analytical Characterization

  • NMR Spectroscopy : ^1H NMR confirms pyrrolidine protons and aromatic substitution pattern; ^19F NMR detects fluorine environment.
  • Melting Point : Used to assess purity and confirm compound identity.
  • Elemental Analysis : Confirms molecular formula consistency.
  • Mass Spectrometry : Confirms molecular weight and fragmentation pattern.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-fluoro-2-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that 4'-Chloro-3'-fluoro-2-pyrrolidinomethyl benzophenone exhibits potential anticancer properties . Studies have shown that it may interact with specific biological pathways, potentially modulating enzyme activity or receptor functions associated with cancer proliferation and survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity , suggesting that it could be effective against various pathogens. The mechanisms of action are believed to involve the disruption of cellular processes in microorganisms, although specific targets remain to be fully elucidated.

Synthetic Processes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Step 1 : Formation of the benzophenone core.
  • Step 2 : Introduction of the chloro and fluoro substituents.
  • Step 3 : Attachment of the pyrrolidinomethyl group.

These steps can be optimized for yield and purity, often utilizing continuous flow reactors in industrial settings to ensure consistency.

Material Science

Beyond its biological applications, this compound is being explored for use in advanced materials. Its unique chemical structure allows it to function as an intermediate in the synthesis of specialty chemicals and polymers, which can have applications in coatings, adhesives, and other industrial products .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The research highlighted its potential as a lead compound for developing new anticancer drugs .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of this compound were assessed against both Gram-positive and Gram-negative bacteria. The results indicated promising activity, suggesting further exploration into its use as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-fluoro-2-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit enzymes involved in neurotransmitter synthesis, leading to potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key properties of 4'-Chloro-3'-fluoro-2-pyrrolidinomethyl benzophenone and its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
This compound (Target) C₁₈H₁₆ClFNO* ~342.81 (calculated) N/A N/A N/A
4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone C₁₉H₁₉BrFNO 376.26 1.371±0.06 478.7±45.0 8.62±0.10
4-Chloro-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone C₂₀H₂₁ClFN₂O 377.85 (calculated) N/A N/A N/A
3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone C₁₈H₁₆ClFNO* ~342.81 (calculated) N/A N/A N/A

*Calculated based on substituents.

Key Observations:

  • Halogen Effects : Bromine substitution (e.g., in the 4'-bromo analog ) increases molecular weight and lipophilicity compared to chlorine. Fluorine, being highly electronegative, enhances metabolic stability and influences electronic distribution .
  • Amine Substituents: The pyrrolidinomethyl group (secondary amine) in the target compound may confer moderate basicity, whereas piperazinylmethyl derivatives (e.g., ) contain tertiary amines, enhancing solubility in acidic environments.

Pharmacological and Industrial Relevance

  • Bioactivity: Fluorinated benzophenones are prized in drug discovery for their ability to penetrate lipid membranes and resist oxidative metabolism. The target compound’s pyrrolidine moiety could enhance receptor binding compared to piperidine or piperazine analogs .
  • Chemical Intermediates : Brominated analogs (e.g., ) are utilized in cross-coupling reactions (e.g., Suzuki-Miyaura), while chloro-fluoro derivatives are precursors to bioactive molecules like kinase inhibitors .

Research Findings and Trends

  • Synthetic Optimization: Recent work on chloro-fluoro benzophenones highlights microwave-assisted synthesis to reduce reaction times and improve yields .
  • Structure-Activity Relationships (SAR): Substitution at position 2 (e.g., pyrrolidinomethyl vs. piperazinomethyl) significantly impacts solubility and target affinity, as seen in kinase inhibitor studies .

Biological Activity

4'-Chloro-3'-fluoro-2-pyrrolidinomethyl benzophenone (CAS No. 898774-71-5) is a synthetic compound belonging to the benzophenone class, known for its diverse applications in chemistry, biology, and medicine. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and environmental impact.

Chemical Structure and Properties

The structure of this compound features a benzophenone core with chloro and fluoro substituents, as well as a pyrrolidinomethyl group. These modifications influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms enhances its binding affinity, while the pyrrolidinomethyl group may facilitate cellular uptake.

Key Mechanisms:

  • Enzyme Modulation: The compound may inhibit or activate specific enzymes involved in metabolic pathways, impacting cellular processes.
  • Receptor Interaction: It could act on receptors associated with various biological functions, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that this compound has potential antimicrobial effects against various pathogens.
  • Anticancer Activity: Its ability to modulate enzyme activity may contribute to anticancer properties, making it a candidate for further investigation in oncology.
  • Endocrine Disruption: Similar compounds in the benzophenone class have been associated with endocrine-disrupting effects, necessitating studies on this compound's impact on hormonal pathways.

Case Studies and Research Findings

Recent studies have highlighted the biological implications of benzophenones, including this compound:

  • Study on Antimicrobial Activity: A study evaluating the antimicrobial efficacy of various benzophenones found that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The specific activity of this compound remains to be fully characterized but shows promise based on structural similarities .
  • Anticancer Research: Research into related benzophenones has demonstrated cytotoxic effects on cancer cell lines. For instance, compounds with similar substituents have shown potential in inhibiting cancer cell proliferation through apoptosis induction .

Environmental Impact

Benzophenones are recognized as emerging environmental contaminants due to their widespread use in cosmetics and pharmaceuticals. Studies indicate that they can accumulate in aquatic environments and disrupt endocrine functions in wildlife.

Environmental Concerns:

  • Endocrine Disruption: Exposure to certain concentrations has been linked to reproductive and developmental toxicity in aquatic organisms like zebrafish .
  • Persistence in Ecosystems: The persistence of these compounds raises concerns about their long-term ecological effects.

Comparative Analysis

Compound NameStructureBiological ActivityNotes
This compoundStructureAntimicrobial, anticancer potentialUnder investigation
Benzophenone-3Similar core structureEndocrine disruptorCommonly used UV filter
Benzophenone-4Similar core structureAllergic reactions reportedEmerging allergen

Q & A

Q. Example Workflow :

Re-synthesize compound under controlled conditions.

Test in parallel assays (e.g., anti-inflammatory COX-2 vs. antifungal CYP51 inhibition) .

Use molecular docking to predict binding modes conflicting with empirical data .

How does the pyrrolidinomethyl substituent influence the compound’s electronic and steric properties in catalytic applications?

Advanced Research Question
The pyrrolidinomethyl group introduces:

  • Steric hindrance : Reduces accessibility to the benzophenone carbonyl in nucleophilic attacks.
  • Electronic effects : The amine nitrogen donates electron density via resonance, stabilizing intermediates in cross-coupling reactions.
    Experimental validation: Compare reaction rates of the title compound vs. non-pyrrolidinomethyl analogs in Suzuki couplings. DFT calculations (e.g., HOMO-LUMO gaps) quantify electronic effects .

What are the stability profiles of this compound under varying storage conditions, and how are degradation products characterized?

Advanced Research Question
Stability studies (ICH guidelines):

  • Thermal : Degradation above 40°C forms dehalogenated byproducts (GC-MS analysis).
  • Photolytic : UV exposure induces radical-mediated cleavage of the C-Cl bond (LC-MS/MS).
  • Hydrolytic : Susceptible to hydrolysis in acidic/basic conditions; stabilize with lyophilization or inert atmospheres .

How does the compound’s logP value correlate with its membrane permeability in cell-based assays?

Advanced Research Question
The calculated logP (~3.2, via ChemDraw) suggests moderate lipophilicity. Experimentally, determine permeability using Caco-2 cell monolayers:

Measure apical-to-basolateral transport over 24h.

Compare with standards (e.g., propranolol for high permeability).

Adjust substituents (e.g., replace chloro with hydrophilic groups) to modulate logP .

Notes

  • References : Prioritize peer-reviewed journals (e.g., Acta Crystallographica , PubChem ).
  • Methodology : Emphasize iterative optimization, cross-disciplinary validation (e.g., computational + experimental), and rigorous analytical protocols.

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